2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(16-25-18-10-5-2-6-11-18)21-12-7-14-23-15-13-22-20(23)17-8-3-1-4-9-17/h1-6,8-11,13,15H,7,12,14,16H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBGAJGZFCUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide typically involves the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of an appropriate precursor, such as an amido-nitrile, under mild reaction conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile, such as a halogenated acetamide.
Coupling of the imidazole and phenoxy-acetamide moieties: This step involves the coupling of the imidazole derivative with the phenoxy-acetamide derivative under suitable reaction conditions, such as the use of a coupling reagent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound can be used as a tool to study various biological processes and pathways, particularly those involving imidazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with signaling pathways involved in inflammation and cancer, exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound lacks polar groups (e.g., hydroxyl or amino) present in Analogs 1 and 2, suggesting lower solubility in aqueous media.
- Analog 3 replaces imidazole with benzimidazole, increasing aromaticity and possibly improving metabolic stability .
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound ’s higher LogP compared to Analogs 1 and 2 suggests stronger membrane permeability, favoring central nervous system (CNS) targeting.
- Analog 2’s multiple hydrogen bond donors may limit blood-brain barrier penetration but improve solubility for intravenous formulations .
Target Compound :
- Hypothetical Applications : Likely serves as a kinase inhibitor (due to imidazole) or antimicrobial agent.
- Synthetic Route: Likely involves coupling 2-phenylimidazole-propylamine with phenoxy-acetyl chloride.
Analog 1 :
- Application : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group.
- Synthesis: Reacts 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol.
Analog 2 :
- Application: Potential use in chiral catalysis or as a pharmacophore in drug design (stereocenter and hydroxyl groups).
- Synthesis : Multi-step process involving stereoselective imidazole alkylation.
Analog 3 :
- Application : Benzimidazole core suggests antiparasitic or antiviral activity (similar to albendazole).
- Synthesis: Utilizes benzimidazole alkylation with propenylphenoxy-propyl chains.
Biological Activity
2-Phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a compound that incorporates an imidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
The presence of the imidazole ring is significant as it contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit notable antimicrobial properties. For instance, compounds containing the imidazole structure have shown efficacy against various bacteria and fungi. In a study evaluating the antibacterial activity of related compounds, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
Anti-inflammatory Activity
The imidazole ring is also associated with anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. In vitro studies demonstrated that related imidazole derivatives could decrease levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic roles in inflammatory diseases .
Antitumor Activity
Imidazole-containing compounds have been investigated for their antitumor properties. A study highlighted that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The compound's ability to inhibit tumor growth was evidenced in xenograft models, where it significantly reduced tumor size compared to controls .
The biological activities of this compound are largely attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Signaling Pathways : It potentially affects signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- DNA Interaction : Some imidazole derivatives exhibit the ability to intercalate DNA, leading to disruption of replication in rapidly dividing cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity using disk diffusion methods against common pathogens, demonstrating promising results for several compounds .
- Anti-inflammatory Research : A study by Sharma et al. focused on the anti-inflammatory effects of imidazole derivatives in animal models, revealing significant reductions in edema and inflammatory markers .
- Antitumor Efficacy : In a recent investigation, a derivative similar to this compound was tested for its ability to inhibit tumor growth in mice, showing a marked decrease in tumor volume compared to untreated controls .
Q & A
Q. How is stability under various storage conditions assessed?
- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolyzed acetamide) .
- Light Sensitivity: UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
